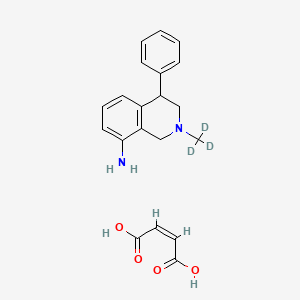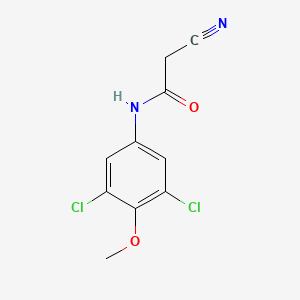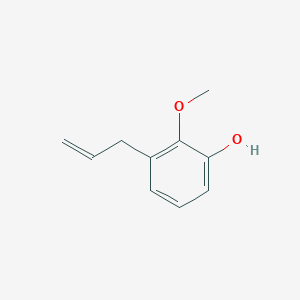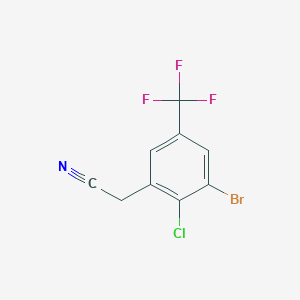![molecular formula C23H27FO5 B13432015 (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structural features. This compound contains a furo[2,3-d][1,3]dioxole core, which is a fused bicyclic system, and is substituted with various functional groups including fluoromethyl, phenylmethoxy, and phenylmethoxymethyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furo[2,3-d][1,3]dioxole core: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the phenylmethoxy and phenylmethoxymethyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylmethoxy and phenylmethoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl halides with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole: can be compared with other similar compounds such as:
- (3aR,5R,6S,6aR)-5-(chloromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
- (3aR,5R,6S,6aR)-5-(bromomethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
These compounds share a similar core structure but differ in the substituents attached to the furo[2,3-d][1,3]dioxole ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27FO5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C23H27FO5/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21H,13-16H2,1-2H3/t19-,20+,21+,23-/m1/s1 |
InChI Key |
UIPOHHMXIQLGSS-BESBDSHLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


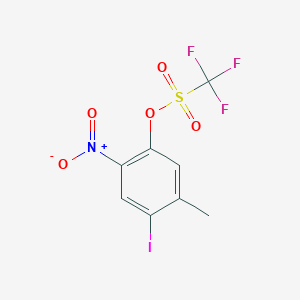
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

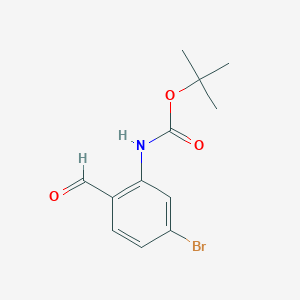
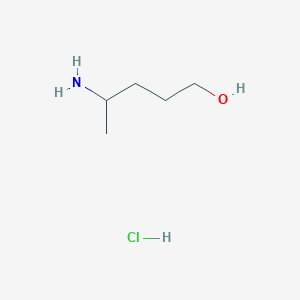
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
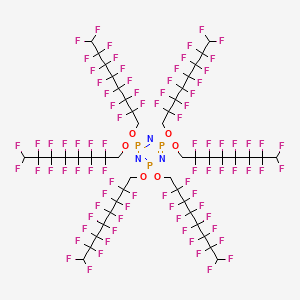

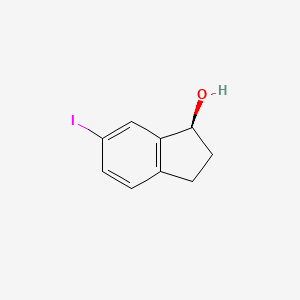
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
